Carbonocyanidothioic amide, dimethyl-

Physical property differentiation Solid-state handling Cyanothioformamide characterization

Carbonocyanidothioic amide, dimethyl- (IUPAC: 1-cyano-N,N-dimethylmethanethioamide; synonym: dimethylthiocarbamoyl cyanide; acronym: DMCTF) is a tertiary thioamide bearing a cyano substituent on the thiocarbonyl carbon, with molecular formula C₄H₆N₂S and a molecular weight of 114.17 g/mol. It is a solid at ambient temperature, exhibiting a reported melting point of 333.15 K (approximately 60 °C).

Molecular Formula C4H6N2S
Molecular Weight 114.17 g/mol
CAS No. 16703-47-2
Cat. No. B097608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonocyanidothioic amide, dimethyl-
CAS16703-47-2
Molecular FormulaC4H6N2S
Molecular Weight114.17 g/mol
Structural Identifiers
SMILESCN(C)C(=S)C#N
InChIInChI=1S/C4H6N2S/c1-6(2)4(7)3-5/h1-2H3
InChIKeyOLJDIRLJSRSJNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbonocyanidothioic Amide, Dimethyl- (CAS 16703-47-2): Identity, Class, and Procurement-Relevant Profile


Carbonocyanidothioic amide, dimethyl- (IUPAC: 1-cyano-N,N-dimethylmethanethioamide; synonym: dimethylthiocarbamoyl cyanide; acronym: DMCTF) is a tertiary thioamide bearing a cyano substituent on the thiocarbonyl carbon, with molecular formula C₄H₆N₂S and a molecular weight of 114.17 g/mol [1]. It is a solid at ambient temperature, exhibiting a reported melting point of 333.15 K (approximately 60 °C) [2]. The compound belongs to the cyanothioformamide subclass within the broader thioamide family and has been the subject of dedicated vibrational spectroscopic characterization [3] as well as coordination chemistry studies with palladium(II) and mercury(II) [4]. Unlike its non-cyanated analog N,N-dimethylthioformamide (DMTF, CAS 758-16-7), which is a liquid at room temperature, DMCTF's solid-state nature and dual-functional-group architecture (thioamide plus nitrile) confer distinct handling characteristics and reactivity pathways that are critical for targeted synthetic applications.

Why In-Class Thioamide Interchangeability Fails: The Structural-Property Gap for Dimethylthiocarbamoyl Cyanide


Generic substitution among tertiary thioamides is precluded by the profound influence of the α-cyano substituent on physical state, metal-binding behavior, and downstream reactivity. The non-cyanated congener N,N-dimethylthioformamide (DMTF, CAS 758-16-7) is a liquid at room temperature (mp −9 °C, bp 58–60 °C at 1 mmHg, density 1.047 g/mL) , whereas DMCTF is a crystalline solid (mp ~60 °C) [1], a difference that directly impacts storage protocol, formulation compatibility, and stoichiometric handling precision. The N-methyl analog (CAS 13621-47-1) occupies an intermediate melting range of 37–46 °C , yet its reduced steric bulk and single N-methyl group alter both its coordination geometry preferences and its reactivity profile compared to the N,N-dimethyl derivative. Furthermore, the nitrile group in DMCTF serves as an additional potential ligand donor site and a synthetic handle for heterocycle construction—functionalities entirely absent in DMTF. These compound-specific physicochemical and functional attributes mean that substituting DMCTF with a generic thioamide risks not only altered reaction outcomes but also incompatible physical processing requirements.

Quantitative Differentiation Evidence: Carbonocyanidothioic Amide, Dimethyl- vs. Closest Analogs


Physical State and Melting Point: Solid DMCTF vs. Liquid N,N-Dimethylthioformamide (DMTF)

The target compound DMCTF exhibits a melting point of approximately 333.15 K (~60 °C), confirming its existence as a crystalline solid under standard ambient laboratory conditions [1]. In stark contrast, its closest structural analog lacking the cyano group, N,N-dimethylthioformamide (DMTF, CAS 758-16-7), is a clear yellow liquid with a melting point of −9 °C and a boiling point of 58–60 °C at reduced pressure (1 mmHg) . The N-methyl cyanothioformamide analog (CAS 13621-47-1) displays an intermediate melting range of 37–46 °C , demonstrating that both N,N-dimethylation and the presence of the cyano group are required to elevate the melting point into a range convenient for solid-phase handling. This solid-state nature of DMCTF facilitates accurate gravimetric dispensing, reduces volatilization losses during storage, and enables formulation strategies (e.g., solid-phase grinding, pelletization) that are inapplicable to the liquid DMTF.

Physical property differentiation Solid-state handling Cyanothioformamide characterization

Coordination Chemistry Differentiation: Pd(II) and Hg(II) Complexation of DMCTF vs. DMTF

DMCTF has been employed as a ligand for Pd(II) and Hg(II) in a systematic study characterizing complexes by metal analysis, conductivity measurements, and vibrational/electronic spectroscopy [1]. This study explicitly compared DMCTF with two other tertiary thioamide ligands—N-dimethylethylthiooxamidate (DMETO) and NS,NS-dimethylthiooxamide (SDMTO)—providing a class-level benchmark for coordination behavior. In parallel, the non-cyanated analog DMTF has been studied in Hg(II) coordination, revealing a Hg–S bond distance of 2.350(2) Å in centrosymmetric linear complexes [2]. The presence of the nitrile group in DMCTF introduces an additional potential donor site (the cyano nitrogen), which can participate in bridging or chelating binding modes unavailable to DMTF. Although direct single-crystal comparative data between DMCTF and DMTF complexes are not yet reported in a single study, the distinct vibrational signatures and conductivity profiles reported for DMCTF complexes [1] provide spectroscopic benchmarks that differentiate its coordination behavior from the simpler DMTF system.

Coordination chemistry Metal complex characterization Thioamide ligand design

Vibrational Spectroscopic Fingerprint: Fully Assigned Force Field for DMCTF vs. Generic Thioamide Libraries

A complete infrared and Raman spectral assignment of DMCTF (NCCSN(CH₃)₂) has been published, with fundamental vibration frequencies proposed and discussed in terms of potential energy distribution [1]. A generalized valence force field was calculated, yielding force constants explicitly noted to be comparable with those of other simple tertiary thioamides [1]. This stands in contrast to N,N-dimethylthioformamide (DMTF), whose vibrational spectra have also been studied [2], but the DMCTF study provides a more comprehensive force-field treatment that enables quantitative normal-coordinate analysis. The cyano stretching frequency (ν(C≡N)) in DMCTF serves as a sensitive and unique spectroscopic marker absent in DMTF, providing an unambiguous identity confirmation tool for quality control and batch-to-batch verification that non-cyanated analogs cannot offer.

Vibrational spectroscopy Quality control analysis Thioamide force constants

Synthetic Utility as an Agrochemical Intermediate: DMCTF as Precursor to the Insect Chemosterilant F864125

Dimethylthiocarbamoyl cyanide (DMCTF) is documented as a key intermediate in the synthesis of 3-((furan-2-ylmethyl)imino)-N,N-dimethyl-3H-1,2,4-dithiazol-5-amine hydrobromide (F864125), a compound identified as an insect chemosterilant and agrochemical agent . This synthetic pathway exploits the unique reactivity of the cyanothioformamide moiety, which can undergo cyclocondensation reactions to construct the 1,2,4-dithiazole heterocyclic core. The non-cyanated analog DMTF lacks the electrophilic nitrile carbon required for this cyclization pathway and cannot serve as a precursor for this class of dithiazole-based agrochemicals. While alternative synthetic routes to similar heterocycles may employ other cyanothioformamide derivatives (e.g., N-aryl variants) [1], the N,N-dimethyl substitution pattern of DMCTF imparts specific steric and electronic properties that influence both the cyclization efficiency and the biological activity profile of the final product.

Agrochemical synthesis Insect chemosterilant Heterocycle construction

High-Value Application Scenarios for Carbonocyanidothioic Amide, Dimethyl- (DMCTF): Where Differentiation Drives Selection


Solid-Phase Reaction Development and Mechanochemical Synthesis

DMCTF's solid physical state at ambient temperature (mp ~60 °C) makes it uniquely suited for mechanochemical reaction protocols—such as ball-milling or solvent-free grinding—where liquid reagents like DMTF are incompatible. Researchers developing green chemistry methodologies can leverage DMCTF's crystallinity for solid-state reagent mixing, eliminating solvent waste and enabling reactions that require precise solid-to-solid stoichiometric ratios. This physical-state advantage is supported by the experimentally determined melting point of 333.15 K [1], in contrast to DMTF's liquid state at −9 °C [2].

Palladium(II) and Mercury(II) Coordination Chemistry and Sensor Design

The demonstrated ability of DMCTF to form well-characterized complexes with Pd(II) and Hg(II) [1] positions it as a candidate ligand for designing metal-selective sensors, catalysts, or metal-organic frameworks. The dual-donor architecture (thiocarbonyl sulfur plus nitrile nitrogen) offers coordination versatility beyond that of monodentate thioamide ligands such as DMTF (Hg–S 2.350(2) Å) [2]. Researchers screening ligand libraries for selective metal extraction or catalytic activity should prioritize DMCTF when ambidentate binding modes are desired.

Agrochemical Intermediate: Synthesis of 1,2,4-Dithiazole-Based Insect Chemosterilants

DMCTF is a documented synthetic intermediate for F864125, an insect chemosterilant belonging to the 1,2,4-dithiazole class [1]. The cyano group is absolutely required for the cyclocondensation step that constructs the dithiazole core; non-cyanated analogs such as DMTF cannot serve as substitutes. Process chemistry groups engaged in agrochemical lead optimization or scale-up should procure DMCTF specifically when the target compound contains the N,N-dimethyl-1,2,4-dithiazol-5-amine scaffold, as alternative building blocks would necessitate complete redesign of the synthetic route.

Analytical Reference Standard and Spectroscopic Library Development

The comprehensive vibrational assignment and force-field analysis published for DMCTF [1] establish it as a well-characterized reference compound for analytical method development. The unique ν(C≡N) stretching mode serves as a diagnostic marker for identity confirmation via IR or Raman spectroscopy. Quality control laboratories building spectral libraries for cyanothioformamide-class compounds can use DMCTF's fully assigned spectra as a benchmark for validating instrument calibration and for distinguishing structurally similar thioamides that lack the nitrile chromophore. The compound's mass spectra are also archived in the Wiley Registry of Mass Spectral Data [2].

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